6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound that features a tellurium atom bonded to a methoxyphenyl group and a hexahydro-2H-cyclopenta[b]furan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves the introduction of the tellurium atom into the cyclopenta[b]furan-2-one structure. One common method is the reaction of 4-methoxyphenyltellurium trichloride with a suitable cyclopenta[b]furan-2-one precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different tellurium-containing species.
Substitution: The methoxy group or the tellurium atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction could produce tellurium hydrides.
Scientific Research Applications
6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving tellurium.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one: Similar in structure but lacks the tellurium atom.
2H-Cyclohepta[b]furan-2-one derivatives: Share the cyclopenta[b]furan-2-one core but differ in substituents.
2H-Cyclopropa[a]naphthalen-2-one derivatives: Have a similar fused ring system but different functional groups.
Uniqueness
The presence of the tellurium atom in 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one distinguishes it from other similar compounds. This unique feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88708-32-1 |
---|---|
Molecular Formula |
C14H16O3Te |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)tellanyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C14H16O3Te/c1-16-10-3-5-11(6-4-10)18-12-7-2-9-8-13(15)17-14(9)12/h3-6,9,12,14H,2,7-8H2,1H3 |
InChI Key |
JGPGYCKDTXTQPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]C2CCC3C2OC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.